 
            | REACTION_CXSMILES | C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)SCCS(=O)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Na]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                then stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while bubbling oxygen for 48 hours                                                                             | 
| Duration | 
                                                                                48 h                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The aqueous portion is then concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                crystallized out the product directly                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Yield                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)SCCS(=O)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Na]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                then stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while bubbling oxygen for 48 hours                                                                             | 
| Duration | 
                                                                                48 h                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The aqueous portion is then concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                crystallized out the product directly                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Yield                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |